![molecular formula C20H13FN2O2 B5523061 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5523061.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been explored through various methodologies, highlighting the versatility and complexity of synthetic strategies employed to create such compounds. A practical synthesis method for key intermediates like 2-fluoro-4-bromobiphenyl, which may be related to the synthesis of benzoxazole derivatives, involves cross-coupling reactions and diazotization processes. These methods demonstrate the synthetic challenges and innovations in creating complex molecules (Qiu et al., 2009).

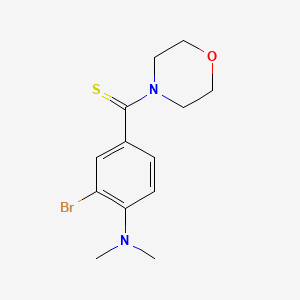

Molecular Structure Analysis

The structure of benzoxazole derivatives is critical for their chemical properties and biological activities. Studies on related compounds, such as benzoxaboroles, provide insights into the importance of molecular structure in determining the functionality and application of these compounds. Benzoxaboroles, for example, are recognized for their biological activity and wide applications, underscoring the significance of structural analysis in understanding compound behavior (Adamczyk-Woźniak et al., 2009).

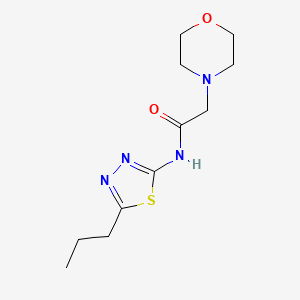

Chemical Reactions and Properties

The chemical behavior of benzoxazole derivatives encompasses a range of reactions, including S-arylation, which is a key method for introducing various substituents into the benzoxazole ring, thus altering its properties and potential applications. The review by Vessally et al. (2018) on S-arylation of 2-mercaptobenzazoles highlights the diverse chemical reactivity of benzoxazole derivatives, which is essential for their functionalization and application in different fields (Vessally et al., 2018).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as crystalline structure and interactions, are pivotal for their application in material science and drug design. The study of cocrystals of 4-bromobenzamide with n-alkanedicarboxylic acids by Tothadi et al. (2013) showcases the impact of molecular interactions on the physical properties of such compounds, providing valuable insights into the design and development of new materials and pharmaceuticals (Tothadi et al., 2013).

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives, such as reactivity, stability, and interactions with other molecules, are crucial for their effectiveness in various applications. Studies on the synthesis and properties of related compounds, like benzoxazoles and benzoxaboroles, elucidate the factors that influence their chemical behavior, highlighting the role of structure, substituents, and reaction conditions in determining their properties and potential uses (Özil & Menteşe, 2020; Nocentini et al., 2018).

Applications De Recherche Scientifique

Antimicrobial Applications

The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial properties. For instance, specific derivatives have exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds is essential for enhancing their antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).

Materials Science

In materials science, benzoxazole derivatives have been investigated for their thermal stability and mechanical properties. The synthesis and characterization of polybenzoxazine with phenylnitrile functional groups have revealed improved thermal stability compared to analogous polybenzoxazines without the phenylnitrile group (Qi et al., 2009).

Antitumor Properties

Certain benzothiazole derivatives, closely related to the benzoxazole structure, have been identified for their potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. These compounds' structure-activity relationships underscore the pivotal role of fluorination in enhancing antitumor activity (Mortimer et al., 2006).

Imaging Applications

Benzoxazole derivatives have also found applications in the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. The fluorinated compounds demonstrated high affinity for β-amyloid aggregates and showed potential as effective PET agents (Cui et al., 2012).

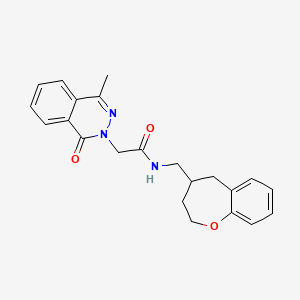

Novel Synthetic Methods

Research has also focused on novel synthetic routes for creating benzoxazole derivatives, such as the Pd-catalyzed benzylic C-H amidation, which offers a strategic approach to constructing quinazolinones. This method underscores the versatility of benzoxazole compounds in organic synthesis (Hikawa et al., 2012).

Propriétés

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPOAIVWQFEYCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5522989.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5522998.png)

![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)

![2-(methylthio)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]nicotinamide](/img/structure/B5523008.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)

![2-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5523014.png)

![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)

![3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523050.png)

![(1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523055.png)

![methyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5523071.png)